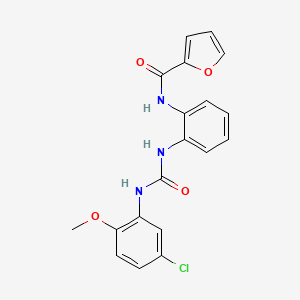

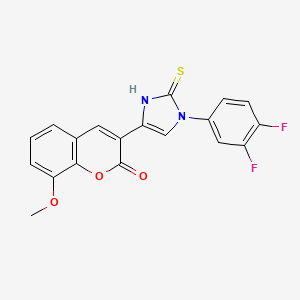

![molecular formula C12H13N3O3 B2427792 methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate CAS No. 929972-09-8](/img/structure/B2427792.png)

methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate” is a derivative of the 1,2,3-triazine class of compounds . Triazines are a class of nitrogen-containing heterocycles . They have a six-membered ring structure with three nitrogen atoms and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate” would likely involve a 1,2,3-triazine ring attached to a butanoate group. The 1,2,3-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms .Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has been synthesized and evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . It showed more activity than other compounds and the positive control temozolomide . In the presence of 40 μg/mL of this compound, the survival rate of all tested tumor cells was less than 10% .

Anti-Alzheimer Agents

Novel 4-oxobenzo[d]1,2,3-triazin derivatives bearing pyridinium moiety were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Most of the synthesized compounds showed good inhibitory activity against AChE .

Coupling Reagent in Synthesis

O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N,N-tetramethyluronium tetrafluoroborate, a compound related to the one you’re interested in, has been used as a coupling reagent in the synthesis of macrocyclic polyamine derivatives .

Synthesis of Pyrrole-3-Carboxylic Acid Amides

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds . This compound could potentially be used in the synthesis of these types of compounds .

Inhibitor of DAAO

One of the degradation products of ceftriaxone in aqueous solution, a compound related to the one you’re interested in, inhibited DAAO with an IC 50 value of 2.8 μM . This suggests that your compound could potentially be used as a DAAO inhibitor .

Neuroprotective Activity

Some compounds related to the one you’re interested in have shown significant neuroprotective activity against H2O2-induced PC12 oxidative stress .

Direcciones Futuras

The future directions for the study of “methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For example, some 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives exhibited good potency as DAAO inhibitors and improved metabolic stability , suggesting potential therapeutic applications.

Mecanismo De Acción

Target of Action

The primary targets of methyl 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . The kinetic study of a similar compound revealed that it inhibited AChE in a mixed-type inhibition mode The docking study demonstrated that the compound interacted with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

The compound’s action on AChE and BuChE affects the cholinergic pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can help improve cognitive function in conditions like Alzheimer’s disease. Additionally, the compound was observed to have significant neuroprotective activity against H2O2-induced oxidative stress .

Propiedades

IUPAC Name |

methyl 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-18-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)13-14-15/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGWUXRWFVZUABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

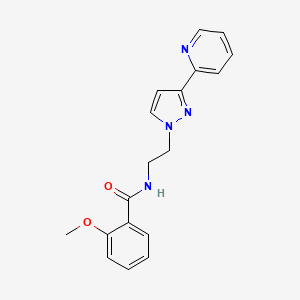

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)

![Tert-butyl N-[3-(butylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2427725.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427726.png)

![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)